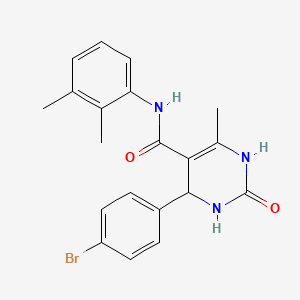![molecular formula C21H18BrN3O B11646740 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11646740.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide typically involves the condensation of 4-bromoacetophenone with 2-cyclopropylquinoline-4-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted bromophenyl groups.
科学研究应用
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerase and kinases, which play crucial roles in DNA replication and cell signaling pathways. The compound’s ability to form stable complexes with these enzymes leads to the disruption of their normal function, resulting in the inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]nicotinohydrazide
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide is unique due to the presence of the cyclopropyl group and the quinoline moiety, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and rigidity, while the quinoline moiety contributes to its ability to interact with biological targets.
属性
分子式 |
C21H18BrN3O |
|---|---|
分子量 |
408.3 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-cyclopropylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18BrN3O/c1-13(14-8-10-16(22)11-9-14)24-25-21(26)18-12-20(15-6-7-15)23-19-5-3-2-4-17(18)19/h2-5,8-12,15H,6-7H2,1H3,(H,25,26)/b24-13+ |
InChI 键 |
QKXDSMSOXKRAQV-ZMOGYAJESA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)/C4=CC=C(C=C4)Br |
规范 SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B11646657.png)

![1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11646661.png)
![(2E)-3-[3-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B11646677.png)
![N-[(2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11646688.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646695.png)
![2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646701.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)

![3-(4-ethoxy-3-methoxyphenyl)-N'-[(Z)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646727.png)

![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B11646745.png)
![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646752.png)
![2-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646757.png)
